molecular formula C13H8Cl2N2OS B2492444 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 851398-76-0

2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2492444
CAS No.: 851398-76-0
M. Wt: 311.2 g/mol
InChI Key: KXALOVOFOCKYSD-UHFFFAOYSA-N
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Description

N6F11 is a novel small molecule compound known for its ability to selectively induce ferroptosis, a type of regulated cell death characterized by iron accumulation and lipid peroxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6F11 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.

Industrial Production Methods

Industrial production of N6F11 is carried out under stringent conditions to ensure high purity and yield. The compound is typically produced in bulk quantities using advanced organic synthesis techniques. The process involves the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the purity and structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N6F11 primarily undergoes reactions that lead to the degradation of glutathione peroxidase 4 (GPX4) by binding to tripartite motif containing 25 (TRIM25), a ubiquitinated E3 ligase. This interaction triggers the ubiquitination and subsequent degradation of GPX4, leading to ferroptosis in cancer cells .

Common Reagents and Conditions

The reactions involving N6F11 typically require specific reagents that facilitate the binding to TRIM25 and the subsequent degradation of GPX4. These reagents include various organic solvents and catalysts that promote the desired chemical transformations under controlled conditions .

Major Products Formed

The major product formed from the reactions involving N6F11 is the degradation of GPX4, which leads to the induction of ferroptosis in cancer cells. This process results in the selective elimination of cancer cells while sparing immune cells .

Scientific Research Applications

N6F11 has a wide range of scientific research applications, particularly in the field of cancer therapy. Its ability to selectively induce ferroptosis in cancer cells makes it a promising candidate for the development of targeted cancer treatments. The compound has been shown to be effective in various cancer types, including pancreatic, bladder, breast, and cervical cancers .

In addition to its applications in cancer therapy, N6F11 is also being studied for its potential use in immunotherapy. By selectively targeting cancer cells and sparing immune cells, N6F11 can enhance the effectiveness of immune-based treatments and reduce the side effects associated with conventional therapies .

Mechanism of Action

N6F11 exerts its effects by selectively inducing ferroptosis in cancer cells. The compound binds to TRIM25, a ubiquitinated E3 ligase, which in turn triggers the ubiquitination and degradation of GPX4. GPX4 is a key enzyme that protects cells from lipid peroxidation and ferroptosis. By degrading GPX4, N6F11 promotes the accumulation of toxic lipid peroxides, leading to cell death in cancer cells .

Comparison with Similar Compounds

N6F11 is unique in its ability to selectively induce ferroptosis in cancer cells while sparing immune cells. This sets it apart from other ferroptosis inducers such as erastin and RSL3, which target the glutathione peroxidase 4 (GPX4) antioxidant pathway but also affect immune cells .

Similar Compounds

N6F11’s selective action on cancer cells makes it a promising candidate for targeted cancer therapies with reduced side effects compared to other ferroptosis inducers.

Properties

CAS No.

851398-76-0

Molecular Formula

C13H8Cl2N2OS

Molecular Weight

311.2 g/mol

IUPAC Name

2-(chloromethyl)-6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18)

InChI Key

KXALOVOFOCKYSD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl

solubility

not available

Origin of Product

United States

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